4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid
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Overview
Description
4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, an imidazolidinone ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the imidazolidinone core through a cyclization reaction involving a chlorophenyl-substituted urea derivative. This intermediate is then subjected to a series of functional group transformations, including methoxylation and benzylic oxidation, to introduce the methoxyphenoxy and benzoic acid groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a carboxylic acid.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring system.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzylic position typically yields a carboxylic acid derivative, while reduction of the imidazolidinone ring can produce a more saturated imidazolidine .
Scientific Research Applications
4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The chlorophenyl group and imidazolidinone ring are key structural features that enable the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-hydroxyphenoxy)methyl]benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 4-[(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
4-[[4-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O6/c1-33-22-12-16(7-10-21(22)34-14-15-5-8-17(9-6-15)24(30)31)11-20-23(29)28(25(32)27-20)19-4-2-3-18(26)13-19/h2-13H,14H2,1H3,(H,27,32)(H,30,31)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTJWMYDKPHZPK-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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